Ibodutant

Beschreibung

IBODUTANT is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Structure

3D Structure

Eigenschaften

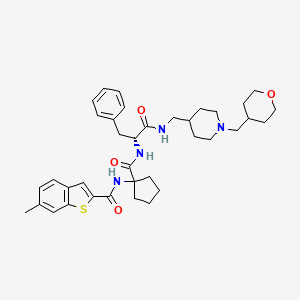

IUPAC Name |

6-methyl-N-[1-[[(2R)-1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N4O4S/c1-26-9-10-30-23-33(46-32(30)21-26)35(43)40-37(15-5-6-16-37)36(44)39-31(22-27-7-3-2-4-8-27)34(42)38-24-28-11-17-41(18-12-28)25-29-13-19-45-20-14-29/h2-4,7-10,21,23,28-29,31H,5-6,11-20,22,24-25H2,1H3,(H,38,42)(H,39,44)(H,40,43)/t31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYSVMKCMIUCHY-WJOKGBTCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(S2)C(=O)NC3(CCCC3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC5CCN(CC5)CC6CCOCC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)C=C(S2)C(=O)NC3(CCCC3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)NCC5CCN(CC5)CC6CCOCC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966639 |

Source

|

| Record name | Ibodutant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

644.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522664-63-7 |

Source

|

| Record name | Ibodutant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522664-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibodutant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0522664637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibodutant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12042 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ibodutant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IBODUTANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H7RSQ28BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ibodutant's Mechanism of Action in Visceral Hypersensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Visceral hypersensitivity, a hallmark of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), represents a significant therapeutic challenge. It is characterized by heightened pain perception in response to normal or mildly noxious stimuli within the internal organs. Tachykinins, a family of neuropeptides, and their receptors play a crucial role in mediating visceral pain signaling. Ibodutant, a selective antagonist of the tachykinin NK2 receptor, has been investigated as a potential therapeutic agent for visceral hypersensitivity, particularly in diarrhea-predominant IBS (IBS-D). This technical guide provides an in-depth overview of the mechanism of action of ibodutant in visceral hypersensitivity, summarizing key preclinical and clinical findings, detailing experimental protocols, and visualizing the underlying signaling pathways.

Introduction: The Role of Tachykinins in Visceral Pain

Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are neuropeptides that act as neurotransmitters and neuromodulators in both the central and peripheral nervous systems.[1] Their biological effects are mediated through three distinct G protein-coupled receptors: NK1, NK2, and NK3. While all three receptors are implicated in pain signaling, the NK2 receptor, with its preferential endogenous ligand NKA, is prominently expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.[2] Activation of the NK2 receptor is involved in smooth muscle contraction, vasodilation, immune system activation, and, critically, visceral pain sensitivity and intestinal motility.[2] In conditions like IBS, there is evidence of altered tachykinin signaling, contributing to the characteristic symptoms of abdominal pain and altered bowel habits.

Ibodutant: A Selective Tachykinin NK2 Receptor Antagonist

Ibodutant is a non-peptide, selective antagonist of the human tachykinin NK2 receptor.[3] Its high potency and selectivity for the NK2 receptor over NK1 and NK3 receptors make it a targeted therapeutic agent for modulating the effects of NKA in the gut. By blocking the binding of NKA to its receptor, ibodutant is hypothesized to attenuate the downstream signaling pathways that lead to increased visceral pain perception and altered gut motility.

Mechanism of Action in Visceral Hypersensitivity

The primary mechanism of action of ibodutant in visceral hypersensitivity is the blockade of the tachykinin NK2 receptor on various cell types within the gastrointestinal tract, including smooth muscle cells and primary afferent neurons. Hyperalgesia in response to intraluminal volume signals is thought to be mediated through the stimulation of NK2 receptors located on the peripheral branches of primary afferent neurons.[4] By antagonizing these receptors, ibodutant can reduce the hyper-responsiveness that occurs following intestinal inflammation or the application of stressful stimuli.

Tachykinin NK2 Receptor Signaling Pathway

The tachykinin NK2 receptor is a G protein-coupled receptor that primarily couples to Gq/11 and Gs proteins. Upon binding of its agonist, such as NKA, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades.

Caption: Tachykinin NK2 Receptor Signaling Pathway and Ibodutant's Point of Intervention.

As illustrated, NKA binding to the NK2 receptor activates Gq/11, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events lead to various cellular responses, including neuronal excitation and smooth muscle contraction, which contribute to visceral hypersensitivity. The NK2 receptor can also couple to Gs, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Ibodutant competitively binds to the NK2 receptor, preventing NKA from initiating this signaling cascade, thereby reducing the downstream cellular responses that contribute to visceral pain.

Preclinical Evidence of Efficacy

Animal models are instrumental in elucidating the mechanisms of visceral hypersensitivity and evaluating the efficacy of novel therapeutic agents.

Key Experimental Protocols

A common methodology to induce and measure visceral hypersensitivity in rodents involves the following steps:

-

Induction of Visceral Hypersensitivity: Various models are used to mimic the visceral hypersensitivity seen in IBS patients. These include:

-

Post-inflammatory models: Colitis is induced by rectal administration of agents like 2,4,6-trinitrobenzenesulfonic acid (TNBS) or dextran sulfate sodium (DSS). The inflammation resolves, but a state of persistent visceral hypersensitivity remains.

-

Stress-induced models: Rodents are subjected to stressors such as water avoidance stress or neonatal maternal separation, which have been shown to induce visceral hypersensitivity.

-

-

Measurement of Visceral Nociception: The primary method for assessing visceral pain is by measuring the visceromotor response (VMR) to colorectal distension (CRD).

-

Surgical Implantation: Electromyography (EMG) electrodes are surgically implanted into the abdominal musculature of the animal.

-

Colorectal Distension (CRD): A balloon catheter is inserted into the colon. The balloon is then inflated to graded pressures or volumes to elicit a pain response.

-

Data Acquisition and Analysis: The EMG activity, representing abdominal muscle contractions, is recorded and quantified. An increased EMG response at a given distension pressure indicates visceral hypersensitivity.

-

Caption: Experimental Workflow for Assessing Visceral Hypersensitivity in Animal Models.

Preclinical Findings with Ibodutant

Preclinical studies have demonstrated the efficacy of ibodutant in animal models of visceral hypersensitivity.

| Study Parameter | Animal Model | Induction Method | Key Finding | Reference |

| Visceral Nociception | Guinea Pig | TNBS-induced colitis | Ibodutant prevented the increased visceral hypersensitivity to CRD. The effect was observed at lower doses in females than in males. | |

| Abdominal Contractions | Guinea Pig | Control (no induction) | Ibodutant did not affect abdominal contractions in control animals, suggesting its action is more pronounced in a state of hypersensitivity. |

These findings support the hypothesis that ibodutant can normalize visceral pain perception in pathological states without significantly altering normal visceral sensation. The observed gender-related difference in efficacy in preclinical models is particularly noteworthy, as it mirrors findings in clinical trials.

Clinical Evidence in Irritable Bowel Syndrome (IBS)

Ibodutant has been evaluated in several clinical trials for the treatment of IBS-D.

Phase II Clinical Trial Data

A significant Phase II, multinational, double-blind, placebo-controlled study investigated the efficacy and safety of ibodutant in patients with IBS-D.

| Endpoint | Population | Ibodutant 10 mg | Placebo | p-value | Reference |

| Responder Rate (Combined: overall symptom and pain relief ≥75% of weeks) | Female Patients | 33.3% | 15.1% | 0.003 | |

| Responder Rate (Combined: abdominal pain and stool consistency improvement) | Female Patients | 54.5% | 31.2% | 0.003 | |

| Weekly Response for Stool Consistency | Overall Population | Statistically significant improvement | - | 0.014 | |

| Weekly Response for Stool Consistency | Female Patients | Statistically significant improvement | - | 0.017 |

The results of this Phase II trial demonstrated a dose-dependent efficacy response for ibodutant in IBS-D, with the 10 mg dose showing a statistically significant improvement in overall symptoms, abdominal pain, and stool consistency, particularly in female patients. The safety and tolerability profile of ibodutant was comparable to placebo.

Phase III Clinical Trial Data

Following the promising Phase II results, ibodutant progressed to Phase III trials. However, a 12-week study in women with IBS-D did not show a statistically significant difference between ibodutant 10 mg and placebo for the primary endpoint.

| Endpoint | Ibodutant 10 mg | Placebo | Reference |

| Weekly response for abdominal pain intensity and stool consistency over 12 weeks in at least 50% of the weeks | 35.7% | 34.7% |

The reasons for the discrepancy between the Phase II and Phase III results are not fully understood but highlight the complexities of translating efficacy from early-phase to late-phase clinical trials in functional gastrointestinal disorders.

Conclusion

Ibodutant, as a selective tachykinin NK2 receptor antagonist, has a well-defined mechanism of action that targets a key pathway in the generation of visceral hypersensitivity. By blocking the action of Neurokinin A, ibodutant can attenuate the signaling cascades that lead to increased visceral pain perception. Preclinical studies in animal models of visceral hypersensitivity have provided a strong rationale for its development. While Phase II clinical trials showed promising efficacy, particularly in female patients with IBS-D, these findings were not replicated in a subsequent Phase III trial. Despite the clinical development of ibodutant for IBS-D being halted, the research into its mechanism of action provides valuable insights into the role of the tachykinin NK2 receptor in visceral pain and underscores the potential of targeting this pathway for the treatment of visceral hypersensitivity. Further research is warranted to understand the factors that influence treatment response to NK2 receptor antagonists in different patient populations.

References

- 1. jpp.krakow.pl [jpp.krakow.pl]

- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Gender‐related differential effect of tachykinin NK2 receptor‐mediated visceral hyperalgesia in guinea pig colon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

The Tachykinin NK2 Receptor in the Pathophysiology of IBS-D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of the tachykinin neurokinin-2 (NK2) receptor in the pathophysiology of Irritable Bowel Syndrome with Diarrhea (IBS-D). It synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key pathways and workflows to support ongoing research and drug development efforts in this field.

Introduction: The NK2 Receptor as a Therapeutic Target in IBS-D

Tachykinins, a family of neuropeptides including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are significant modulators of gastrointestinal function.[1] These peptides exert their effects through three G-protein coupled receptors: NK1, NK2, and NK3.[1] While all three are present in the gut, the NK2 receptor, preferentially activated by NKA, has emerged as a key player in mediating intestinal motility, secretion, and visceral pain perception—all central to the symptomatic presentation of IBS-D.[2][3] Its localization on smooth muscle cells and nerves within the gastrointestinal tract positions it as a promising therapeutic target.[4] Extensive preclinical evidence and clinical trials with selective NK2 receptor antagonists have explored its potential for alleviating the primary symptoms of IBS-D.

Tachykinin NK2 Receptor Signaling Pathways

Activation of the NK2 receptor by its primary ligand, NKA, initiates a cascade of intracellular events. The NK2 receptor is coupled to both Gq/G11 and Gs G-proteins. Stimulation of the Gq/G11 pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction. The Gs pathway coupling can lead to the modulation of cyclic adenosine monophosphate (cAMP) levels.

Role of the NK2 Receptor in IBS-D Pathophysiology

The tachykinin NK2 receptor is implicated in the cardinal symptoms of IBS-D through its influence on intestinal motility, secretion, and visceral sensitivity.

Intestinal Motility

In the human colon, the NK2 receptor is a primary mediator of smooth muscle contraction. Tachykinins, including NKA, are released from enteric neurons and act on NK2 receptors expressed on smooth muscle cells to induce potent spasmogenic effects. This excitatory action is particularly prominent in the colon, where the NK2 receptor-mediated component of neurally-induced contractions is significant. In IBS-D, which is characterized by hypermotility, antagonism of the NK2 receptor is hypothesized to normalize colonic transit and reduce diarrheal symptoms.

Intestinal Secretion

The NK2 receptor also plays a role in regulating intestinal fluid and electrolyte secretion. Activation of NK2 receptors can lead to increased water and ion secretion into the intestinal lumen, contributing to the loose or watery stools characteristic of IBS-D. Preclinical studies have shown that selective NK2 receptor antagonists can inhibit agonist-induced intestinal water secretion, suggesting a therapeutic potential in controlling diarrhea.

Visceral Hypersensitivity

A hallmark of IBS is visceral hypersensitivity, an increased perception of pain in response to normal intestinal stimuli, such as luminal distension. Tachykinins are involved in the transmission of nociceptive signals from the gut to the central nervous system. The NK2 receptor, located on peripheral afferent nerve fibers, is thought to contribute to the sensitization of these neurons. Antagonism of the NK2 receptor has been shown in animal models to reduce visceral hyper-responsiveness to colorectal distension, particularly in states of inflammation or stress, which are relevant to IBS pathophysiology.

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data from preclinical and clinical studies investigating the role of the NK2 receptor and the efficacy of its antagonists.

Table 1: Preclinical Data for NK2 Receptor Antagonists

| Compound | Assay Type | Species/Tissue | Parameter | Value | Reference |

| Ibodutant | Radioligand Binding | Human Recombinant NK2 Receptor | pKi | 10.1 | |

| Ibodutant | Functional Assay (Ca²⁺ release) | Human Recombinant NK2 Receptor | pKB | 9.1 | |

| Ibodutant | Functional Assay (Contraction) | Guinea Pig Colon | pKB | 9.3 | |

| Ibodutant | Functional Assay (Contraction) | Human Urinary Bladder | pKB | 9.2 | |

| Nepadutant | Functional Assay (Contraction) | Rat Muscularis Mucosae | pKB | 9.3 | |

| Nepadutant | Functional Assay (Ion Transport) | Rat Mucosa | pKB | 8.6 | |

| MEN 11420 | Functional Assay (Contraction) | Isolated Smooth Muscle | pKB | 8.1 - 10.2 |

Table 2: Clinical Trial Efficacy Data for Ibodutant in IBS-D

| Trial/Endpoint | Ibodutant Dose | Placebo | p-value | Population | Reference |

| Phase II (IRIS-2) - Primary Endpoint | |||||

| Responder Rate (≥75% weeks with satisfactory relief of overall symptoms and pain) | 1 mg | 27.5% | - | Overall | |

| 3 mg | 33.3% | - | Overall | ||

| 10 mg | 39.6% | <0.05 | Overall | ||

| 10 mg | 31.2% | 0.003 | Females | ||

| Phase II (IRIS-2) - Secondary Endpoints (Females) | |||||

| Responder Rate (≥50% weeks with satisfactory relief of overall symptoms and pain) | 10 mg | 41.0% | 0.014 | Females | |

| Combined Weekly Response (Abdominal pain and stool consistency) | 10 mg | 31.2% | 0.003 | Females | |

| Weekly Response (Stool consistency) | 10 mg | - | 0.017 | Females | |

| Phase III (NAK-06/IRIS-3) - Primary Endpoint | |||||

| Weekly Response (Abdominal pain and stool consistency over 12 weeks in ≥50% of weeks) | 10 mg | 34.7% | NS | Females |

NS: Not Significant

Table 3: NK2 Receptor (TACR2) mRNA Expression in Human Colon

| Condition | Finding | Comparison | Reference |

| Healthy vs. Female IBS Patients | Higher tachykinin receptor expression | In control subjects | |

| Healthy vs. Male IBS Patients | No significant difference | - | |

| Inflammatory Bowel Disease | Increased NK2 receptor mRNA | In lamina propria inflammatory cells |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of the NK2 receptor in IBS-D are provided below.

In Vitro Intestinal Smooth Muscle Contractility Assay (Organ Bath)

This protocol is designed to assess the contractile response of intestinal smooth muscle to NK2 receptor agonists and the inhibitory effect of antagonists.

-

Tissue Preparation:

-

Human colonic tissue or animal (e.g., guinea pig) ileum is obtained and placed in cold, oxygenated Krebs-Henseleit solution.

-

The longitudinal or circular muscle layer is carefully dissected and cut into strips (approximately 10 mm x 2 mm).

-

-

Experimental Setup:

-

Each muscle strip is suspended vertically in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.

-

One end of the strip is fixed to a stationary hook, and the other is connected to an isometric force transducer.

-

The tissue is allowed to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with regular washes.

-

-

Data Acquisition:

-

Cumulative concentration-response curves are generated by adding increasing concentrations of an NK2 receptor agonist (e.g., [β-Ala8]-Neurokinin A (4-10)) to the organ bath.

-

To test antagonists, the tissue is pre-incubated with the antagonist (e.g., ibodutant) for a set period (e.g., 30 minutes) before generating the agonist concentration-response curve.

-

Contractile responses are recorded and analyzed using appropriate software.

-

-

Data Analysis:

-

Agonist potency (EC50) and maximal response (Emax) are calculated from the concentration-response curves.

-

Antagonist potency is determined by calculating the pA2 or pKB value from the rightward shift of the agonist concentration-response curve in the presence of the antagonist.

-

In Vivo Visceral Hypersensitivity Assessment (Colorectal Distension)

This protocol measures the visceromotor response (VMR) to colorectal distension (CRD) in rodents as an index of visceral pain.

-

Animal Preparation:

-

Rats or mice are anesthetized, and bipolar electrodes are implanted into the external oblique abdominal muscles for electromyography (EMG) recording.

-

Animals are allowed to recover from surgery for several days.

-

-

Experimental Procedure:

-

On the day of the experiment, a flexible balloon catheter is inserted into the descending colon and rectum.

-

After an acclimation period, graded, phasic CRD is performed by inflating the balloon to various pressures (e.g., 10, 20, 40, 60 mmHg) for a fixed duration (e.g., 20 seconds) with a rest interval between distensions.

-

-

Data Acquisition:

-

EMG activity is recorded continuously before, during, and after each distension.

-

The EMG signal is amplified, filtered, and rectified.

-

-

Data Analysis:

-

The VMR is quantified by calculating the area under the curve (AUC) of the EMG recording during the distension period, corrected for baseline activity.

-

The effect of an NK2 receptor antagonist is assessed by administering the compound (e.g., intravenously or orally) prior to the CRD protocol and comparing the VMR to that of vehicle-treated animals.

-

Radioligand Binding Assay for NK2 Receptor

This protocol is used to determine the binding affinity of compounds for the NK2 receptor.

-

Membrane Preparation:

-

Tissue (e.g., human colon) or cells expressing the NK2 receptor are homogenized in a cold buffer and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined.

-

-

Binding Assay:

-

In a multi-well plate, membrane preparations are incubated with a radiolabeled NK2 receptor ligand (e.g., ¹²⁵I-NKA) and varying concentrations of the unlabeled test compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled NK2 receptor ligand.

-

The mixture is incubated to allow binding to reach equilibrium.

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key experimental and clinical trial workflows.

References

- 1. Gender-Related Differences of Tachykinin NK2 Receptor Expression and Activity in Human Colonic Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential alterations in tachykinin NK2 receptors in isolated colonic circular smooth muscle in inflammatory bowel disease and idiopathic chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jpp.krakow.pl [jpp.krakow.pl]

- 4. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacological Profile of Ibodutant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibodutant (MEN15596) is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1] Developed by Menarini, it has been investigated for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D).[1][2] This technical guide provides an in-depth overview of the preclinical pharmacological profile of Ibodutant, detailing its mechanism of action, binding affinity, selectivity, and in vitro and in vivo efficacy. The experimental protocols for key assays are described, and quantitative data are summarized in structured tables. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of Ibodutant's preclinical characteristics.

Mechanism of Action

Ibodutant exerts its pharmacological effects by selectively blocking the tachykinin NK2 receptor.[2] The NK2 receptor is a G protein-coupled receptor (GPCR) that is preferentially activated by the neuropeptide neurokinin A (NKA).[3] In the gastrointestinal tract, activation of NK2 receptors is involved in smooth muscle contraction, visceral pain sensitivity, and intestinal motility. By antagonizing the NK2 receptor, Ibodutant inhibits the downstream signaling pathways initiated by NKA, thereby modulating these physiological processes.

Tachykinin NK2 Receptor Signaling Pathway

The NK2 receptor couples to Gq and Gs G-proteins. Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

In Vitro Pharmacology

The in vitro pharmacological profile of Ibodutant has been characterized through radioligand binding assays and functional contractility assays.

Radioligand Binding Assays

Radioligand binding assays were performed to determine the affinity of Ibodutant for the NK2 receptor.

-

Tissue Preparation: Membranes were prepared from human colon smooth muscle.

-

Radioligand: [125I]NKA was used as the radioligand.

-

Assay Principle: The assay measures the ability of Ibodutant to displace the specific binding of [125I]NKA to the NK2 receptors in the prepared membranes.

-

Data Analysis: The antagonist affinity of Ibodutant is expressed as the pKi value, which is the negative logarithm of the inhibitory constant (Ki). The Ki is calculated from the IC50 value (the concentration of Ibodutant that inhibits 50% of the specific binding of the radioligand).

| Compound | Tissue Source | Radioligand | pKi |

| Ibodutant | Human Colon Smooth Muscle | [125I]NKA | 9.9 |

| Saredutant | Human Colon Smooth Muscle | [125I]NKA | 9.2 |

| Nepadutant | Human Colon Smooth Muscle | [125I]NKA | 8.4 |

Functional Assays: Contractility Studies

The antagonist potency of Ibodutant was evaluated in functional assays measuring the contraction of human colon smooth muscle strips.

-

Tissue Preparation: Smooth muscle strips were prepared from the human colon.

-

Agonist: The selective NK2 receptor agonist [βAla(8)]NKA(4-10) was used to induce contractions.

-

Assay Principle: The ability of Ibodutant to inhibit the contractile response induced by the NK2 agonist was measured. Ibodutant was added at increasing concentrations, and the concentration-response curves for the agonist were generated.

-

Data Analysis: The antagonist potency is expressed as the pKB value, which is the negative logarithm of the equilibrium dissociation constant (KB) of the antagonist. A Schild plot analysis was used to determine the nature of the antagonism (surmountable vs. insurmountable). A slope not significantly different from unity in the Schild plot indicates competitive (surmountable) antagonism.

| Parameter | Value | Interpretation |

| pKB | 9.1 | High antagonist potency |

| Schild Plot Slope | 1.02 | Surmountable (competitive) antagonism |

Reversibility experiments showed that the inhibitory effect of Ibodutant on agonist-induced contractions was persistent, with no significant recovery observed after repeated washing for up to 3 hours, indicating a long duration of action.

In Vivo Pharmacology

The in vivo efficacy of Ibodutant has been demonstrated in animal models of visceral hypersensitivity and colitis.

Guinea Pig Model of TNBS-Induced Colitis and Visceral Hypersensitivity

This model is used to assess the potential of compounds to reduce visceral pain and inflammation associated with inflammatory bowel disease.

-

Induction of Colitis: Colitis was induced in guinea pigs by a single intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol.

-

Assessment of Visceral Hypersensitivity: Visceral sensitivity was evaluated by measuring the abdominal contractile response to colorectal distension (CRD) using electromyography. A balloon catheter is inserted into the colon, and the pressure is gradually increased.

-

Drug Administration: Ibodutant was administered subcutaneously 30 minutes before the CRD procedure.

-

Data Analysis: The inhibitory effect of Ibodutant on the number of abdominal contractions in response to CRD was quantified, and the ED50 (the dose that produces 50% of the maximal effect) was calculated.

| Model | Agonist/Stimulus | Route of Administration | ED50 |

| Anesthetized Guinea Pig (Colonic Contractions) | [βAla8]NKA(4–10) | Intravenous (i.v.) | 0.18 µmol/kg |

| Anesthetized Guinea Pig (Colonic Contractions) | [βAla8]NKA(4–10) | Intraduodenal (i.d.) | 3.16 µmol/kg |

Ibodutant demonstrated a potent and dose-dependent inhibitory effect on colonic contractions induced by an NK2 receptor agonist. Importantly, Ibodutant did not affect colonic contractions induced by an NK1 receptor selective agonist, highlighting its in vivo selectivity.

Selectivity Profile

Ibodutant exhibits high selectivity for the NK2 receptor over other tachykinin receptors (NK1 and NK3). In vivo studies in guinea pigs showed that Ibodutant did not affect colonic contractions elicited by the NK1 receptor selective agonist [Sar9]substance P sulfone at a dose that potently inhibited NK2 receptor-mediated contractions.

Conclusion

The preclinical pharmacological profile of Ibodutant demonstrates that it is a highly potent, selective, and competitive antagonist of the tachykinin NK2 receptor with a long duration of action. In vitro studies have established its high affinity and antagonist potency at the human NK2 receptor. In vivo studies in relevant animal models have confirmed its efficacy in modulating visceral hypersensitivity and gut motility. These findings provided a strong rationale for the clinical development of Ibodutant for the treatment of IBS-D. Although clinical trials showed efficacy in female patients, the development of Ibodutant was discontinued. Nevertheless, the preclinical data for Ibodutant remain a valuable reference for the development of future NK2 receptor antagonists.

References

- 1. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gender‐related differential effect of tachykinin NK2 receptor‐mediated visceral hyperalgesia in guinea pig colon - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Ibodutant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibodutant (MEN15596) is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. Developed by the Menarini Group, it was investigated as a potential oral treatment for diarrhea-predominant irritable bowel syndrome (IBS-D). Tachykinins, such as neurokinin A (NKA), are implicated in the pathophysiology of IBS-D, and their effects are mediated through NK2 receptors in the gastrointestinal tract. Ibodutant showed promise in preclinical studies and early clinical trials, particularly in female patients. However, its development was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, and mechanism of action of Ibodutant.

Introduction: The Rationale for NK2 Receptor Antagonism in IBS-D

Irritable bowel syndrome with diarrhea (IBS-D) is a functional gastrointestinal disorder characterized by chronic abdominal pain and diarrhea.[1] The tachykinin family of neuropeptides, including neurokinin A (NKA), plays a significant role in regulating gut motility, visceral sensitivity, and inflammation, primarily through the activation of neurokinin receptors. The NK2 receptor is predominantly expressed in the smooth muscle of the gastrointestinal tract.[2] Activation of the NK2 receptor by NKA leads to smooth muscle contraction and has been implicated in the pathophysiology of IBS-D.[3] Therefore, antagonism of the NK2 receptor presented a rational therapeutic target for the treatment of IBS-D. Ibodutant was developed as a selective antagonist for this receptor.[4]

Discovery and Synthesis

Lead Identification and Optimization

Ibodutant was identified through a process of library screening and subsequent lead optimization by the Menarini Group.[5] The aim was to develop a potent and selective non-peptide antagonist of the NK2 receptor with good oral bioavailability and a long duration of action.

Chemical Synthesis

While a detailed step-by-step synthesis protocol is not publicly available, the synthesis of Ibodutant starts from commercially available methyl tetrahydro-2H-pyran-4-carboxylate. This is hydrolyzed to the corresponding carboxylic acid and then converted to the acyl chloride. Subsequent reaction steps lead to the final compound, 6-methyl-N-[1-[[(2R)-1-[[1-(oxan-4-ylmethyl)piperidin-4- yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide.

Mechanism of Action: Targeting the NK2 Receptor Signaling Pathway

Ibodutant is a selective antagonist of the tachykinin NK2 receptor. It exerts its pharmacological effect by competitively blocking the binding of the endogenous ligand, neurokinin A (NKA), to the NK2 receptor. The NK2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like NKA, primarily couples to Gq protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction. By blocking this pathway, Ibodutant reduces the contractile response of gastrointestinal smooth muscle to NKA.

Preclinical Development

In Vitro Pharmacology

Ibodutant demonstrated high affinity and potency for the human NK2 receptor in in vitro studies.

Table 1: In Vitro Pharmacological Profile of Ibodutant

| Parameter | Value | Species/Tissue | Reference |

| Binding Affinity (pKi) | 9.9 | Human Colon Smooth Muscle | |

| Antagonist Potency (pKB) | 9.1 | Human Colon Smooth Muscle |

Experimental Protocols

-

Objective: To determine the binding affinity of Ibodutant to the NK2 receptor.

-

Method: Membranes from human colon smooth muscle were incubated with a radiolabeled NK2 receptor agonist ([¹²⁵I]NKA) in the presence of varying concentrations of Ibodutant. The amount of radioactivity bound to the membranes was measured to determine the concentration of Ibodutant required to inhibit 50% of the radioligand binding (IC50). The Ki value was then calculated from the IC50 using the Cheng-Prusoff equation.

-

Objective: To assess the antagonist potency of Ibodutant in a functional assay.

-

Method: Strips of human colon smooth muscle were mounted in an organ bath. Contractions were induced by the selective NK2 receptor agonist [βAla⁸]NKA(4-10). The ability of different concentrations of Ibodutant to inhibit these contractions was measured. The pKB value, a measure of antagonist potency, was calculated from the rightward shift of the agonist concentration-response curve in the presence of the antagonist.

Preclinical Pharmacokinetics

Clinical Development

Ibodutant progressed to Phase III clinical trials for the treatment of IBS-D.

Phase II Clinical Trial (IRIS-2, NCT01303224)

This multinational, double-blind, placebo-controlled study evaluated the efficacy and safety of three doses of Ibodutant (1 mg, 3 mg, and 10 mg) administered once daily for eight weeks in patients with IBS-D.

Table 2: Key Efficacy Results of the IRIS-2 Phase II Trial

| Endpoint | Placebo | Ibodutant 1 mg | Ibodutant 3 mg | Ibodutant 10 mg | p-value (10 mg vs Placebo) | Reference |

| Overall Population | ||||||

| Responder Rate (Overall IBS Symptom Relief ≥75% of weeks) | 28.7% | 34.6% | 35.1% | 41.4% | - | |

| Female Patients | ||||||

| Responder Rate (Overall IBS Symptom Relief ≥75% of weeks) | 27.0% | - | - | 40.0% | 0.032 | |

| FDA-Endorsed Responder Rate (Pain and Stool Consistency) | 37.0% | - | - | 49.0% | 0.048 |

The Phase II trial demonstrated a dose-dependent efficacy response, with the 10 mg dose showing statistically significant improvement in female patients. The safety and tolerability of Ibodutant were excellent at all doses.

Phase III Clinical Trial (IRIS-3, NCT02107196 and NAK-06)

A Phase III clinical program was initiated to further evaluate the efficacy and safety of Ibodutant 10 mg once daily in female patients with IBS-D. However, the 52-week Phase III study (NAK-06) was terminated in 2015 due to low response and negative results. The IRIS-3 (NCT02107196) study, a 12-week trial, was also part of this program.

Table 3: Primary Outcome of the IRIS-3 Phase III Trial (NCT02107196)

| Endpoint | Placebo | Ibodutant 10 mg | Reference |

| Weekly response for abdominal pain intensity and stool consistency over 12 weeks of treatment in ≥50% of the weeks | 34.7% | 35.7% |

The primary endpoint of the IRIS-3 trial was not met, as there was no statistically significant difference between the Ibodutant and placebo groups.

Clinical Pharmacokinetics

Phase I clinical studies in healthy volunteers indicated good oral absorption and a half-life sufficient for once-daily dosing. However, detailed quantitative clinical pharmacokinetic parameters are not publicly available.

Conclusion and Future Perspectives

Ibodutant was a promising NK2 receptor antagonist that showed a clear mechanism of action and favorable preclinical and early clinical results, particularly in a subpopulation of female IBS-D patients. However, the failure to meet the primary endpoint in the Phase III clinical trial program led to the discontinuation of its development. The reasons for the discrepancy between the Phase II and Phase III results are not fully clear but could be multifactorial, including placebo response rates and patient population heterogeneity. The development history of Ibodutant underscores the challenges in translating promising early-phase data into late-stage clinical success for functional gastrointestinal disorders. Despite its discontinuation, the research on Ibodutant has contributed to a better understanding of the role of the tachykinin system in IBS-D and may inform future drug development efforts targeting this pathway.

References

- 1. What are NK2R agonists and how do they work? [synapse.patsnap.com]

- 2. IBS-D Phase III Ibodutant IRIS-3 Study: uses & side-effects | PatientsLikeMe [patientslikeme.com]

- 3. IP3 and PLC [worms.zoology.wisc.edu]

- 4. A Literature Review of Major Clinical Trials That Contributed to Treatment Protocols of Irritable Bowel Syndrome With Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Ibodutant: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibodutant is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1] It was investigated as a potential therapeutic agent for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[1] This technical guide provides a comprehensive overview of the chemical structure and synthesis of Ibodutant, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure

Ibodutant is a complex organic molecule with the systematic IUPAC name Nα-[(1-{[(6-methyl-1-benzothien-2-yl)carbonyl]amino}cyclopentyl)carbonyl]-N-{[1-(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methyl}-D-phenylalaninamide. Its chemical and physical properties are summarized in the table below.

| Identifier | Value |

| IUPAC Name | Nα-[(1-{[(6-methyl-1-benzothien-2-yl)carbonyl]amino}cyclopentyl)carbonyl]-N-{[1-(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methyl}-D-phenylalaninamide |

| CAS Number | 522664-63-7 |

| Molecular Formula | C37H48N4O4S |

| Molecular Weight | 644.88 g/mol |

| SMILES | CC1=CC2=C(C=C1)C=C(S2)C(=O)NC3(CCCC3)C(=O)N--INVALID-LINK--C(=O)NCC5CCN(CC5)CC6CCOCC6 |

| InChI Key | YQYSVMKCMIUCHY-WJOKGBTCSA-N |

Synthesis of Ibodutant

The synthesis of Ibodutant is a multi-step process that involves the sequential coupling of several key intermediates. While a detailed, step-by-step experimental protocol with specific reaction conditions and yields is not publicly available in the form of a patent or a full research paper, a summary of the synthetic route has been described. The following is a description of the likely synthetic pathway based on available information.

Synthetic Pathway Overview

Experimental Protocol Summary

Based on the available literature, the synthesis of Ibodutant can be summarized in the following key steps:

-

Preparation of 6-methyl-1-benzothiophene-2-carboxylic acid: This starting material is prepared from 6-methyl-1-benzothiophene through a carboxylation reaction.

-

Amide Coupling of Fragments A and B: The synthesized 6-methyl-1-benzothiophene-2-carboxylic acid is coupled with a protected form of 1-aminocyclopentanecarboxylic acid to form the first key intermediate.

-

Sequential Amide Couplings: The product from the previous step undergoes deprotection, followed by another amide coupling with a protected D-phenylalanine derivative.

-

Final Amide Coupling: After another deprotection step, the resulting intermediate is coupled with the pre-synthesized N-((1-(tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)methylamine fragment to yield the final product, Ibodutant.

-

Purification: The final compound is purified using standard techniques such as chromatography and/or recrystallization.

It is important to note that this is a generalized summary, and the actual experimental conditions, including solvents, reagents, temperatures, and reaction times, would need to be optimized for each step.

Mechanism of Action and Signaling Pathway

Ibodutant functions as a selective antagonist of the tachykinin NK2 receptor, which is a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, neurokinin A (NKA), to the NK2 receptor primarily activates the Gαq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), leading to various downstream cellular responses, including smooth muscle contraction. Ibodutant competitively binds to the NK2 receptor, preventing the binding of NKA and thereby inhibiting this signaling cascade.

References

In Vitro Characterization of Ibodutant's Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Ibodutant's binding affinity for the tachykinin neurokinin-2 (NK2) receptor. Ibodutant (also known as MEN15596) is a selective, non-peptide antagonist of the NK2 receptor and has been investigated for its therapeutic potential in conditions such as irritable bowel syndrome with diarrhea (IBS-D).[1][2] This document summarizes key quantitative binding data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity of Ibodutant

The binding affinity of Ibodutant for the NK2 receptor has been determined through various in vitro assays, primarily radioligand binding and functional contractility studies. The data consistently demonstrates Ibodutant's high affinity and potency as an NK2 receptor antagonist.

| Ligand | Preparation | Assay Type | Radioligand | Affinity Metric (pKi) | Affinity Metric (Ki in nM) | Reference |

| Ibodutant | Human Colon Smooth Muscle Membranes | Radioligand Binding | [125I]NKA | 9.9 | - | [3][4] |

| Ibodutant | Human Recombinant NK2 Receptors | Radioligand Binding | - | 10.1 | 0.08 | [1] |

| Nepadutant | Human Colon Smooth Muscle Membranes | Radioligand Binding | [125I]NKA | 8.4 | - | |

| Saredutant | Human Colon Smooth Muscle Membranes | Radioligand Binding | [125I]NKA | 9.2 | - | |

| MEN 11420 (Nepadutant) | Human NK2 Receptor in CHO Cells | Radioligand Binding | [125I]-neurokinin A | - | 2.5 ± 0.7 | |

| MEN 11420 (Nepadutant) | Human NK2 Receptor in CHO Cells | Radioligand Binding | [3H]-SR 48968 | - | 2.6 ± 0.4 |

Table 1: Comparative in vitro binding affinities of Ibodutant and other NK2 receptor antagonists.

| Compound | Tissue/Cell Preparation | Agonist | Potency Metric (pKB) | Reference |

| Ibodutant | Human Colon Smooth Muscle Strips | [βAla8]NKA(4-10) | 9.1 | |

| Ibodutant | Human Recombinant NK2 Receptors | Neurokinin A (NKA) | 9.1 | |

| Ibodutant | Guinea Pig Colon | - | 9.3 | |

| Ibodutant | Human Urinary Bladder | - | 9.2 | |

| Ibodutant | Mini-pig Urinary Bladder | - | 8.8 | |

| Ibodutant | Rat Urinary Bladder | - | 6.3 | |

| Ibodutant | Mouse Urinary Bladder | - | 5.8 | |

| MEN 11420 (Nepadutant) | Rabbit Isolated Pulmonary Artery | - | 8.6 ± 0.07 | |

| MEN 11420 (Nepadutant) | Rat Urinary Bladder | - | 9.0 ± 0.04 | |

| MEN 11420 (Nepadutant) | Hamster Trachea | - | 10.2 ± 0.14 | |

| MEN 11420 (Nepadutant) | Mouse Urinary Bladder | - | 9.8 ± 0.15 |

Table 2: Antagonist potency of Ibodutant and Nepadutant in various functional assays.

Experimental Protocols

The characterization of Ibodutant's binding affinity relies on well-established in vitro pharmacological techniques. The following sections detail the methodologies for the key experiments cited.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a ligand for its receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. The displacement of this radioligand by an unlabeled compound, such as Ibodutant, allows for the determination of the unlabeled compound's binding affinity.

Membrane Preparation:

-

Tissues (e.g., human colon smooth muscle) or cells expressing the target receptor (e.g., CHO cells with human recombinant NK2 receptors) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged at a low speed to remove large debris.

-

The supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use.

-

Protein concentration of the membrane preparation is determined using a standard protein assay, such as the BCA assay.

Competition Binding Assay:

-

Thawed membrane preparations are resuspended in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in a specific order: the membrane preparation, varying concentrations of the unlabeled competitor (Ibodutant), and a fixed concentration of the radioligand (e.g., [125I]NKA).

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

The incubation is terminated by rapid filtration through a filter mat (e.g., GF/C filters pre-soaked in polyethyleneimine) to separate the bound from free radioligand.

-

The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (Contractility Studies)

Functional assays are crucial for determining the potency of a compound in a more physiologically relevant system. For Ibodutant, contractility assays using isolated smooth muscle tissues are commonly employed.

Tissue Preparation and Mounting:

-

Strips of smooth muscle from tissues such as the human colon are dissected and mounted in organ baths.

-

The organ baths contain a physiological salt solution (e.g., Krebs solution) maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2.

-

The muscle strips are connected to isometric force transducers to record changes in muscle tension.

-

The preparations are allowed to equilibrate under a resting tension for a period of time (e.g., 60 minutes) before the start of the experiment.

Experimental Procedure:

-

The viability of the tissue is often assessed by eliciting a contractile response with a high concentration of potassium chloride (KCl).

-

To determine the antagonist potency of Ibodutant, cumulative concentration-response curves to an NK2 receptor agonist (e.g., [βAla8]NKA(4-10)) are generated in the absence and presence of increasing concentrations of Ibodutant.

-

Ibodutant is typically pre-incubated with the tissue for a specific period (e.g., 60 minutes) before the addition of the agonist.

-

The contractile responses are recorded and analyzed. The antagonist potency is often expressed as a pKB value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

-

A Schild plot analysis can be performed to determine the nature of the antagonism (competitive or non-competitive). A slope not significantly different from unity suggests competitive antagonism.

Signaling Pathways and Experimental Workflows

NK2 Receptor Signaling Pathway

The tachykinin NK2 receptor is a G-protein coupled receptor (GPCR). Upon activation by its endogenous ligand, neurokinin A (NKA), it primarily couples to Gq/11 proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are a key trigger for smooth muscle contraction.

NK2 Receptor Signaling Pathway and Ibodutant's Mechanism of Action.

Radioligand Binding Assay Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the binding affinity of Ibodutant.

Workflow for a Competitive Radioligand Binding Assay.

Contractility Assay Workflow

This diagram outlines the key steps involved in a contractility assay to assess the functional antagonist potency of Ibodutant.

Workflow for a Functional Contractility Assay.

References

Ibodutant: A Selective Neurokinin-2 Receptor Antagonist for Functional Bowel Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ibodutant, a selective antagonist of the neurokinin-2 (NK2) receptor, has been investigated as a potential therapeutic agent for functional bowel disorders, particularly irritable bowel syndrome with diarrhea (IBS-D). Tachykinins, such as neurokinin A (NKA), are neuropeptides implicated in the pathophysiology of IBS-D, contributing to visceral hypersensitivity and altered gut motility.[1][2] Ibodutant's mechanism of action involves the blockade of NK2 receptors, which are G-protein coupled receptors predominantly expressed in the gastrointestinal tract.[3][4] This technical guide provides a comprehensive overview of ibodutant, summarizing key preclinical and clinical findings. It includes detailed experimental protocols, quantitative data from clinical trials, and visualizations of the underlying signaling pathways to serve as a resource for researchers and professionals in the field of gastroenterology and drug development.

Introduction: The Rationale for NK2 Receptor Antagonism in Functional Bowel Disorders

Functional bowel disorders, including Irritable Bowel Syndrome (IBS), are characterized by chronic or recurrent abdominal pain, discomfort, and altered bowel habits.[5] A key factor in the manifestation of these symptoms is visceral hypersensitivity, an increased sensory response to stimuli within the gut. The tachykinin family of neuropeptides, particularly neurokinin A (NKA), and their receptors are key players in modulating gut motility and pain perception.

The neurokinin-2 (NK2) receptor, a member of the tachykinin receptor family, is a G-protein coupled receptor (GPCR) that is widely distributed throughout the gastrointestinal tract. Activation of the NK2 receptor by its endogenous ligand, NKA, has been shown to induce smooth muscle contraction and has been implicated in the generation of visceral pain signals. Therefore, the selective antagonism of the NK2 receptor presents a promising therapeutic strategy for mitigating the symptoms of functional bowel disorders like IBS-D. Ibodutant is a selective NK2 receptor antagonist that has been evaluated in clinical trials for this indication.

Mechanism of Action: The Neurokinin-2 Receptor Signaling Pathway

Ibodutant exerts its pharmacological effects by selectively inhibiting the neurokinin-2 (NK2) receptor. The NK2 receptor is a Gq-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, neurokinin A (NKA), the receptor undergoes a conformational change, leading to the activation of the associated Gq alpha subunit.

Activated Gq, in turn, stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of downstream targets that ultimately result in smooth muscle contraction and the transmission of nociceptive signals. By blocking the initial binding of NKA, ibodutant prevents the initiation of this signaling cascade.

Preclinical Evaluation: Assessing Efficacy in Animal Models

The therapeutic potential of ibodutant was initially explored in preclinical animal models designed to mimic the key pathophysiological features of IBS-D, namely visceral hypersensitivity and altered gut motility.

Experimental Protocol: TNBS-Induced Visceral Hypersensitivity in Rats

This model is used to assess the efficacy of compounds in reducing visceral pain.

Objective: To induce a state of visceral hypersensitivity in rats using trinitrobenzene sulfonic acid (TNBS) and to evaluate the effect of ibodutant on the visceromotor response to colorectal distension.

Materials:

-

Male Wistar rats (200-250g)

-

2,4,6-Trinitrobenzene sulfonic acid (TNBS) solution (50 mg/mL in 50% ethanol)

-

Saline solution (0.9% NaCl)

-

Isoflurane for anesthesia

-

Colorectal distension balloon catheter (e.g., 2 cm latex balloon)

-

Pressure transducer and data acquisition system

-

Electromyography (EMG) electrodes and amplifier

Procedure:

-

Induction of Colitis:

-

Rats are lightly anesthetized with isoflurane.

-

A flexible catheter is inserted 8 cm into the colon.

-

1 mL of TNBS solution (or saline for control animals) is instilled into the colon.

-

The rats are maintained in a head-down position for 1 minute to ensure distribution of the solution.

-

-

Assessment of Visceral Hypersensitivity (typically 7 days post-TNBS):

-

Rats are anesthetized, and EMG electrodes are implanted into the external oblique abdominal muscles.

-

A lubricated balloon catheter is inserted into the colorectum (6 cm from the anus).

-

After a recovery and acclimatization period, colorectal distension (CRD) is performed by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period between distensions.

-

The visceromotor response (VMR), measured as the EMG activity of the abdominal muscles, is recorded and quantified.

-

-

Drug Administration:

-

Ibodutant or vehicle is administered (e.g., orally or intraperitoneally) at a predetermined time before the CRD assessment.

-

Data Analysis: The VMR at each distension pressure is compared between the vehicle-treated and ibodutant-treated groups using appropriate statistical methods (e.g., two-way ANOVA). A significant reduction in VMR in the ibodutant group indicates a reduction in visceral hypersensitivity.

Experimental Protocol: Charcoal Meal Gastrointestinal Transit in Mice

This model is used to evaluate the effect of a compound on gastrointestinal motility.

Objective: To measure the rate of gastrointestinal transit in mice and to determine the effect of ibodutant on this parameter.

Materials:

-

Male C57BL/6 mice (20-25g)

-

Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)

-

Vehicle control (e.g., saline or water)

-

Oral gavage needles

Procedure:

-

Fasting: Mice are fasted for a standardized period (e.g., 12-18 hours) with free access to water to ensure an empty stomach.

-

Drug Administration: Ibodutant or vehicle is administered orally at a specific time point before the charcoal meal (e.g., 30 minutes).

-

Charcoal Meal Administration: A fixed volume of the charcoal meal (e.g., 0.1 mL/10g body weight) is administered orally to each mouse.

-

Transit Measurement:

-

After a set time (e.g., 20-30 minutes), the mice are euthanized by cervical dislocation.

-

The small intestine, from the pyloric sphincter to the cecum, is carefully dissected.

-

The total length of the small intestine is measured.

-

The distance traveled by the charcoal front from the pylorus is measured.

-

-

Data Analysis: The gastrointestinal transit is calculated as a percentage of the total length of the small intestine: (Distance traveled by charcoal / Total length of small intestine) x 100. The mean transit percentage is compared between the vehicle and ibodutant groups using a t-test or ANOVA.

Clinical Development: Efficacy and Safety in IBS-D Patients

Ibodutant has been evaluated in Phase II and Phase III clinical trials to assess its efficacy and safety in patients with diarrhea-predominant irritable bowel syndrome (IBS-D).

Phase II Clinical Trial (NCT01303224)

This was a multinational, double-blind, placebo-controlled study that randomized 559 patients with IBS-D to receive ibodutant (1 mg, 3 mg, or 10 mg once daily) or placebo for eight weeks. The primary endpoint was the proportion of responders, defined as patients reporting satisfactory relief of overall IBS symptoms and abdominal pain/discomfort for at least 75% of the weeks.

Key Findings:

-

A dose-dependent increase in the proportion of responders was observed with ibodutant.

-

In a prespecified analysis by gender, ibodutant 10 mg demonstrated a statistically significant improvement compared to placebo in female patients (p=0.003). No significant effect was observed in male patients.

-

The safety and tolerability of ibodutant were similar to placebo across all doses.

| Endpoint | Placebo | Ibodutant 1 mg | Ibodutant 3 mg | Ibodutant 10 mg | p-value (10 mg vs Placebo in Females) |

| Overall Population - Primary Responder Rate (%) | 27.5 | 32.1 | 33.3 | 39.6 | - |

| Female Patients - Primary Responder Rate (%) | 31.2 | 25.5 | 21.6 | 54.5 | 0.003 |

| Female Patients - Weekly Response for Abdominal Pain (%) | 45.1 | - | - | 53.2 | 0.025 |

| Female Patients - Weekly Response for Stool Consistency (%) | - | - | - | - | 0.017 |

Table 1: Key Efficacy Results from the Phase II Clinical Trial of Ibodutant in IBS-D.

Phase III Clinical Trial (NCT02120027)

A 52-week, double-blind, placebo-controlled Phase III study was conducted to further evaluate the efficacy and safety of ibodutant 10 mg once daily in female patients with IBS-D. The primary endpoint was the proportion of patients who were weekly responders for both abdominal pain intensity and stool consistency for at least 50% of the first 24 weeks of treatment.

Key Findings:

-

The study did not meet its primary endpoint, with no statistically significant difference observed between the ibodutant and placebo groups.

-

The safety profile of ibodutant was comparable to placebo.

| Endpoint | Placebo | Ibodutant 10 mg | p-value |

| Composite Responders for Abdominal Pain and Stool Consistency (%) | 34.7 | 35.7 | NS |

| Weekly Responders for Abdominal Pain (%) | 47.7 | 48.0 | NS |

Table 2: Primary Efficacy Results from the Phase III Clinical Trial of Ibodutant in Female IBS-D Patients.

Safety and Tolerability

Across the clinical trial program, ibodutant was generally well-tolerated, with a safety profile similar to that of placebo. The most commonly reported adverse events were generally mild to moderate in severity. No significant safety concerns were identified.

Conclusion and Future Directions

Ibodutant, a selective NK2 receptor antagonist, has shown a clear biological rationale for the treatment of functional bowel disorders. While the Phase II clinical trial demonstrated a promising, dose-dependent efficacy signal, particularly in female patients with IBS-D, the subsequent Phase III trial did not confirm these findings for the primary endpoint. The discrepancy between the Phase II and Phase III results warrants further investigation. Future research could explore different patient populations, alternative dosing regimens, or the use of ibodutant in combination with other therapeutic agents. The development of more selective or potent NK2 receptor antagonists may also hold promise for the management of IBS-D and other functional bowel disorders.

References

- 1. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The neurokinin-2 receptor antagonist ibodutant improves overall symptoms, abdominal pain and stool pattern in female patients in a phase II study of diarrhoea-predominant IBS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gq-linked NK(2) receptors mediate neurally induced contraction of human sigmoid circular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Ibodutant in Animal Models of Irritable Bowel Syndrome (IBS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of ibodutant, a selective tachykinin NK2 receptor antagonist, in preclinical animal models of Irritable Bowel Syndrome (IBS). The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of ibodutant in models of visceral hypersensitivity, a key hallmark of IBS.

Introduction

Ibodutant (also known as MEN15596) is a potent and selective non-peptide antagonist of the tachykinin NK2 receptor.[1] Tachykinins, such as neurokinin A (NKA), are neurotransmitters implicated in the pathophysiology of IBS, contributing to increased gut motility and visceral pain. By blocking the NK2 receptor, ibodutant aims to alleviate these symptoms. While clinical trials in humans have been conducted, preclinical evaluation in relevant animal models is crucial for understanding its mechanism of action and therapeutic potential.

This document outlines protocols for inducing IBS-like symptoms in animal models and methodologies for assessing the effects of ibodutant on visceral sensitivity.

Ibodutant: Mechanism of Action

Ibodutant selectively blocks the tachykinin NK2 receptor, preventing the binding of its endogenous ligand, NKA. In the gastrointestinal tract, NK2 receptors are expressed on various cell types, including smooth muscle cells and enteric neurons. Activation of these receptors by NKA, released from sensory nerve endings, leads to a cascade of intracellular events that contribute to visceral hypersensitivity and altered gut motility.

Signaling Pathway of NK2 Receptor Activation and Ibodutant Inhibition

The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon activation by NKA, this pathway initiates a signaling cascade that ultimately leads to smooth muscle contraction and neuronal excitation. Ibodutant acts as a competitive antagonist at the NK2 receptor, preventing this cascade.

Caption: NK2 Receptor Signaling Pathway and Inhibition by Ibodutant.

Quantitative Data on Ibodutant Dosage in Animal Models

The following table summarizes the available quantitative data on ibodutant dosage from in vivo studies in an animal model relevant to IBS. It is important to note that publicly available data on ibodutant dosage in rat models of IBS is limited.

| Animal Model | Species | Route of Administration | Ibodutant Dosage (mg/kg) | Observed Effect | Reference |

| TNBS-induced colitis (visceral hypersensitivity) | Guinea Pig | Subcutaneous (s.c.) | 0.33, 0.65, 1.9, 6.5 | Dose-dependent inhibition of visceral hyperalgesia. Effective dose was lower in females (0.65 mg/kg) compared to males (1.9 and 6.5 mg/kg). | [Cialdai et al., 2006 (as cited in Bellucci et al., 2016)] |

Experimental Protocols

This section provides detailed protocols for inducing IBS-like visceral hypersensitivity in animal models and for assessing the effects of ibodutant.

Animal Models of Visceral Hypersensitivity

Several animal models have been developed to mimic the visceral hypersensitivity observed in IBS patients. The choice of model may depend on the specific research question and available resources.

This model induces a transient colonic inflammation that leads to long-lasting visceral hypersensitivity, even after the inflammation has resolved.

Protocol for TNBS-Induced Colitis in Guinea Pigs:

-

Animals: Male and female Dunkin-Hartley guinea pigs (250-300g).

-

Acclimatization: House the animals in standard conditions for at least one week before the experiment.

-

Induction of Colitis:

-

Lightly anesthetize the animals.

-

Instill 0.5 mL of TNBS (30 mg/mL in 30% ethanol) intra-rectally via a soft catheter.

-

Keep the animal in a head-down position for a few minutes to prevent leakage.

-

-

Post-Induction: House the animals individually and monitor their health. Visceral sensitivity testing is typically performed 3 days after TNBS instillation.

Protocol for TNBS-Induced Colitis in Rats:

-

Animals: Male Sprague-Dawley or Wistar rats (200-250g).

-

Acclimatization: As above.

-

Induction of Colitis:

-

Post-Induction: Monitor the animals for signs of colitis (e.g., weight loss, diarrhea). Visceral sensitivity can be assessed at various time points after induction (e.g., 7, 14, 28 days) to evaluate the development of post-inflammatory visceral hypersensitivity.

This is a model of psychological stress-induced visceral hypersensitivity.

Protocol for Water Avoidance Stress:

-

Animals: Male Wistar rats (200-250g).

-

Apparatus: A plastic tank (45 cm long, 25 cm wide, 25 cm high) with a block (8 cm x 8 cm x 10 cm) affixed to the center of the floor. The tank is filled with fresh water (25°C) to a level of 1 cm below the top of the block.

-

Procedure:

-

Place each rat on the block in the center of the tank for a period of 1 hour.

-

This procedure is typically repeated daily for a set number of days (e.g., 7-10 days) to induce chronic stress.

-

-

Assessment: Visceral sensitivity is assessed after the stress period.

This model involves early life stress, which has been linked to the development of IBS in adulthood.

Protocol for Neonatal Maternal Separation:

-

Animals: Rat pups (postnatal day 2-14).

-

Procedure:

-

Separate the pups from their dam for 3 hours each day from postnatal day 2 to day 14.

-

Keep the pups in a separate cage with controlled temperature.

-

-

Post-Separation: After the separation period, the pups are returned to their dam. The animals are then weaned at the appropriate time and allowed to mature to adulthood.

-

Assessment: Visceral sensitivity is assessed in the adult offspring.

Assessment of Visceral Sensitivity

The primary method for assessing visceral sensitivity in rodents is by measuring the response to colorectal distension (CRD).

Protocol for Colorectal Distension and Visceromotor Response (VMR) Measurement:

-

Balloon Catheter Preparation: Prepare a balloon catheter using a flexible tube with a latex balloon tied to the end.

-

Animal Preparation:

-

Lightly anesthetize the animal.

-

Insert the balloon catheter into the colon (e.g., 6 cm from the anus in rats) and secure the catheter to the tail.

-

If measuring electromyography (EMG), implant electrodes into the abdominal musculature.

-

Allow the animal to recover from anesthesia in a small, confined space.

-

-

Distension Protocol:

-

After an acclimatization period, perform graded colorectal distension by inflating the balloon with air or water to specific pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period between distensions.

-

-

Measurement of Visceromotor Response (VMR):

-

Abdominal Withdrawal Reflex (AWR): Visually score the behavioral response of the animal to distension on a graded scale (e.g., 0 = no response, 4 = body arching and lifting of the abdomen).

-

Electromyography (EMG): Record the electrical activity of the abdominal muscles during distension. The VMR is quantified as the increase in EMG activity during distension compared to the baseline.

-

Ibodutant Administration

Subcutaneous (s.c.) Administration (as per Guinea Pig study):

-

Vehicle: Prepare a suitable vehicle for ibodutant (e.g., as described in the original research).

-

Dosing: Administer the desired dose of ibodutant or vehicle subcutaneously 30 minutes before the CRD procedure.

Oral Administration (General Protocol for Rats):

-

Vehicle: Select an appropriate vehicle for oral administration (e.g., water, saline, or a suspension agent).

-

Procedure (Oral Gavage):

-

Gently restrain the rat.

-

Use a proper-sized gavage needle.

-

Insert the needle into the esophagus and deliver the solution directly into the stomach.

-

Administer ibodutant or vehicle at a specified time before the assessment of visceral sensitivity (e.g., 60-90 minutes, depending on the pharmacokinetic profile of the drug).

-

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for in vivo studies of ibodutant in animal models of IBS.

Caption: Experimental Workflow for the TNBS-Induced Colitis Model.